Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate
Description
Acetic acid tert-butyl N-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group linked to a 1-carbamimidoyl-2,2-dimethylpropyl backbone, with an acetic acid moiety. This compound is structurally complex, featuring both carbamate and carbamimidoyl functional groups, which confer unique chemical and pharmacological properties.
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.C2H4O2/c1-10(2,3)7(8(12)13)14-9(15)16-11(4,5)6;1-2(3)4/h7H,1-6H3,(H3,12,13)(H,14,15);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZCGCASIHOIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(C(=N)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with acetic acid. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the amine group to the acetic acid derivative . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modification of protein structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural homology with tert-butyl carbamates but differs in substituent composition. Key comparisons include:
Pharmacological and Physicochemical Properties
- Solubility : The acetic acid moiety improves aqueous solubility compared to purely lipophilic tert-butyl carbamates (e.g., adamantane derivatives in ).
- Metabolic Stability : The tert-butyl group resists enzymatic degradation better than methyl or ethyl carbamates, as seen in compounds like DL-stachydrine .
- Target Selectivity : The carbamimidoyl group may enhance binding to serine proteases or amidine-recognizing receptors, differentiating it from amide-containing analogs .
Research Findings and Limitations
- highlights the use of tert-butyl carbamates as intermediates in chemical genetics, though the carbamimidoyl variant’s reactivity remains underexplored .
- Gaps in Literature: No direct studies on the target compound’s bioactivity or pharmacokinetics were identified. Comparative data rely on extrapolation from structural analogs.
Biological Activity
Acetic acid tert-butyl n-(1-carbamimidoyl-2,2-dimethylpropyl)carbamate, also known by its CAS number 2230803-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a carbamate moiety that is significant for its biological interactions. The compound's SMILES representation is CC(C(=N)N)NC(=O)OC(C)(C)C, indicating the presence of tert-butyl and carbamimidoyl groups that contribute to its pharmacological properties.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 188.13936 | 144.4 |
| [M+Na]+ | 210.12130 | 149.2 |
| [M+NH4]+ | 205.16590 | 149.4 |
| [M+K]+ | 226.09524 | 147.8 |
| [M-H]- | 186.12480 | 142.6 |
This table illustrates the predicted collision cross-section values for various adducts of the compound, which can be useful in understanding its behavior in mass spectrometry.
Research indicates that compounds with carbamate structures often exhibit inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease (AD). Selective inhibition of BChE over AChE may provide therapeutic advantages in treating cognitive symptoms associated with AD .
Case Studies and Research Findings
- Inhibition Studies : A study focused on biscarbamates, including derivatives similar to this compound, demonstrated time-dependent inhibition of both BChE and AChE. The inhibition rate constants varied significantly across different compounds, suggesting that structural modifications can lead to enhanced potency .
- Cytotoxicity and Blood-Brain Barrier Penetration : Evaluating the ability of these compounds to cross the blood-brain barrier (BBB) is critical for CNS-active drugs. The tested biscarbamates were assessed for their cytotoxic profiles on various cell lines representing different organs, indicating a need for careful evaluation of their safety profiles .
- Chelation Properties : The ability of carbamates to chelate biometals like Zn, Cu, and Fe was also investigated due to their relevance in AD pathology. Dysregulation of these metals has been implicated in neurodegeneration, making chelation a potential therapeutic strategy .
Summary of Biological Activities
- Enzyme Inhibition : Effective against BChE and AChE with varying selectivity.
- Cytotoxicity : Requires further investigation to establish safety.
- Metal Chelation : Potential therapeutic implications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
